molecular formula C19H17Br2NO4 B5955908 Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate

Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate

Cat. No.: B5955908
M. Wt: 483.1 g/mol
InChI Key: DXTRBVWMVSHTID-UHFFFAOYSA-N
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Description

Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, methoxylation, and esterification steps are carried out to introduce the specific functional groups . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atoms and other functional groups enhance its binding affinity and specificity . Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO4/c1-4-26-19(24)12-10(2)22(11-8-6-5-7-9-11)16-13(12)17(23)18(25-3)15(21)14(16)20/h5-9,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTRBVWMVSHTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2Br)Br)OC)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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